Colchicine, 17-chloro-
Description
Historical Context of Colchicine (B1669291) as a Research Scaffold
The use of colchicine-containing plant extracts for medicinal purposes dates back to ancient Egypt, with descriptions of its use for treating swelling and rheumatism found in the Ebers Papyrus around 1500 BC. nih.govwikipedia.org However, its journey as a defined chemical entity began in 1820 when it was first isolated by French chemists Pierre Joseph Pelletier and Jean Bienaimé Caventou. wikipedia.orgbris.ac.uk The correct structure of colchicine, with its unusual seven-membered rings, was not fully elucidated until 1945 by M.J.S. Dewar. wikipedia.org
In the 20th century, colchicine's biological effects became a major focus of research. Its ability to arrest cell division at metaphase by disrupting the mitotic spindle was a landmark discovery. This antimitotic property established colchicine as a fundamental tool in cell biology and genetics. mdpi.com It has been widely used to induce polyploidy in plants, a technique that has had significant implications for agriculture and horticulture. wikipedia.org The understanding that colchicine exerts its effects by binding to tubulin solidified its role as a molecular probe for studying the cytoskeleton. bris.ac.uk This historical foundation has paved the way for the development of countless derivatives, each designed to refine our understanding of tubulin-ligand interactions. qu.edu.qa
Significance of Colchicine Derivatives in Advancing Chemical Biology
The clinical utility of colchicine itself has been limited by its narrow therapeutic index and significant toxicity. frontiersin.orgqu.edu.qa This has spurred extensive research into the synthesis of colchicine derivatives with improved properties. These synthetic efforts have been crucial in advancing chemical biology in several ways:
Mapping the Colchicine Binding Site: The synthesis and biological evaluation of a vast array of colchicine analogs have been instrumental in defining the pharmacophore required for binding to the colchicine site on β-tubulin. tandfonline.comacs.org Studies involving modifications at various positions on the A, B, and C rings have revealed key structural features necessary for high-affinity binding and tubulin polymerization inhibition. acs.orgmarquette.edu
Developing More Potent and Selective Agents: Researchers have successfully created derivatives with significantly greater potency than the parent compound. mdpi.com By modifying the A and C rings, scientists have developed analogs that exhibit enhanced antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The goal is to create compounds that are more selective for cancer cells, potentially by targeting specific tubulin isotypes that are overexpressed in tumors, such as βIII-tubulin. frontiersin.orguantwerpen.be
Overcoming Drug Resistance: Some colchicine derivatives have shown the ability to circumvent mechanisms of multidrug resistance in cancer cells, a major hurdle in chemotherapy. tandfonline.com This makes the colchicine scaffold an attractive starting point for developing novel anticancer agents.
Probing Microtubule Dynamics: The availability of a diverse library of colchicinoids allows for a nuanced investigation of the complex process of microtubule assembly and disassembly. Different derivatives can exhibit varied effects on microtubule dynamics, providing a finer toolkit to dissect this fundamental cellular process. acs.org
Rationale for Investigating 17-Chloro-Colchicine as a Research Probe
The introduction of halogen atoms, such as chlorine, into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. In the context of colchicinoids, halogenation has been shown to influence activity. For instance, studies on C-4 halo-derivatives of colchicine have demonstrated potent activity against various human cancer cell lines. qu.edu.qa
The position of the chloro substituent is critical. The designation "17-chloro" suggests a specific modification on the colchicine scaffold. Based on standard numbering, this would likely be on one of the rings. The introduction of a chlorine atom could:
Alter Binding Affinity: The electronic and steric properties of the chlorine atom could lead to new or enhanced interactions within the colchicine binding pocket on tubulin, potentially increasing binding affinity and inhibitory potency. frontiersin.org
Modify Metabolic Stability: Halogenation can block sites of metabolic degradation, potentially leading to a longer biological half-life and altered pharmacokinetic profile. acs.org
Serve as a Handle for Further Functionalization: A chloro group can act as a synthetic handle for the introduction of other functional groups, allowing for the creation of a new library of derivatives for further SAR studies. mdpi.com
Therefore, the synthesis and investigation of "Colchicine, 17-chloro-" would be a logical step in the ongoing effort to explore the chemical space around the colchicine scaffold. The aim would be to create a novel research probe to further elucidate the intricacies of tubulin-ligand interactions and potentially develop more effective and less toxic therapeutic agents. nih.gov
Data Tables
Table 1: Physicochemical Properties of Colchicine
| Property | Value |
| IUPAC Name | N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molar Mass | 399.44 g/mol |
| CAS Number | 64-86-8 |
Data sourced from public chemical databases.
Table 2: Key Research Milestones for Colchicine
| Year | Milestone | Reference |
| c. 1500 BC | Described in the Ebers Papyrus for treating joint swelling. | nih.govwikipedia.org |
| 1820 | First isolated by Pelletier and Caventou. | wikipedia.orgbris.ac.uk |
| 1945 | Correct structure with seven-membered rings proposed by M.J.S. Dewar. | wikipedia.org |
| 1950s-60s | Identified as a microtubule-targeting agent. | nih.gov |
| 1970s | Became the treatment of choice for Familial Mediterranean Fever. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26279-89-0 |
|---|---|
Molecular Formula |
C22H24ClNO6 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-chloro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24ClNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
InChI Key |
XBFWCWRZDWNRIE-HNNXBMFYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCl |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCl |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCl |
Other CAS No. |
26279-89-0 |
Synonyms |
chlorcolchicine |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Colchicine Derivatives
General Approaches to Colchicinoid Synthesis
The total synthesis of colchicine (B1669291) and its analogs is a significant challenge in organic chemistry due to the presence of the seven-membered tropolone (B20159) ring and the stereogenic center at C-7. Various strategies have been developed to construct the core colchicinoid scaffold.
The synthesis of colchicinoids often commences from readily available aromatic precursors that form the A-ring of the final molecule. A common and crucial starting material is 2,3,4-trimethoxybenzaldehyde . nih.govrsc.org This compound provides the foundational trimethoxyphenyl moiety characteristic of colchicine's A-ring. Another key precursor that has been utilized in biosynthetic studies and some synthetic approaches is 4-hydroxydihydrocinnamaldehyde.
In many synthetic routes, these precursors are elaborated through a series of reactions to build the B and C rings. For instance, the synthesis of allocolchicine, a related analog, has been achieved using 3,4,5-trimethoxybenzaldehyde (B134019) as the starting material to construct the necessary diyne intermediate for a key cyclotrimerization reaction. acs.org
A summary of key precursors is provided in the table below.
| Precursor Name | Ring(s) Formed | Reference |
| 2,3,4-Trimethoxybenzaldehyde | A-ring | nih.govrsc.org |
| 3,4,5-Trimethoxybenzaldehyde | A-ring (for allocolchicine) | acs.org |
| 4-Hydroxydihydrocinnamaldehyde | A-ring and part of B-ring |
This table summarizes key starting materials used in the synthesis of colchicinoids.
The presence of a stereocenter at the C-7 position of colchicine necessitates the use of asymmetric and enantioselective synthetic strategies to obtain optically pure isomers. The development of such strategies has been a major focus in the field.
One notable approach involves an intramolecular oxidopyrylium-mediated [5+2] cycloaddition reaction to efficiently construct the challenging tricyclic 6-7-7 core of colchicinoids. rsc.org This method has been successfully applied to the concise and highly enantioselective synthesis of (-)-colchicine. rsc.org Other strategies have employed chiral auxiliaries or catalysts to induce stereoselectivity during the formation of the B-ring or the installation of the C-7 acetamido group.
Key Precursors and Starting Materials
Specific Synthesis Routes for Halogenated Colchicinoids
Halogenation of the colchicine scaffold has been a key strategy to modulate its biological activity. The introduction of halogens can alter the electronic properties and metabolic stability of the molecule.
A direct synthesis of a compound explicitly named "Colchicine, 17-chloro-" is not prominently described in the scientific literature. The standard IUPAC numbering of the colchicine core does not typically extend to a C-17 position. It is possible that this nomenclature refers to a derivative with a chlorinated side chain at one of the existing positions, or it may be a non-standard naming convention.
However, modifications involving chloro-substituted moieties have been explored. For instance, derivatives with a 2-chlorobenzyl group at the C-7 position have been synthesized. These are typically prepared by first deacetylating colchicine at the C-7 position to yield 7-deacetylcolchicine, followed by reaction with the corresponding chlorinated acyl chloride or aldehyde.
In contrast to the ambiguity of "C-17 chlorination," the synthesis of 4-halogenated colchicine analogues is well-documented. The C-4 position on the A-ring is a common site for electrophilic substitution.
4-Chlorocolchicine (B8143965) can be synthesized from colchicine by treatment with an electrophilic chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) at room temperature. researchgate.net This reaction proceeds with good yield. Similarly, other 4-halogenated derivatives can be prepared using corresponding halogenating agents like N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination.
The following table summarizes the synthesis of 4-halogenated colchicine derivatives.
| Product | Reagent | Solvent | Yield | Reference |
| 4-Chlorocolchicine | N-Chlorosuccinimide (NCS) | Acetonitrile | High | researchgate.net |
| 4-Bromocolchicine | N-Bromosuccinimide (NBS) | Acetonitrile | High | |
| 4-Iodocolchicine | N-Iodosuccinimide (NIS) | Acetonitrile | High |
This interactive table outlines the reagents and typical yields for the synthesis of 4-halogenated colchicine analogues.
While direct chlorination at a "C-17" position is not established, various derivatization strategies on the colchicine scaffold could be conceptually extended to incorporate chloro-substituents at different positions, which might be what is implied by a "C-17 analog".
Modifications at the C-10 position of the tropolone ring are common. The methoxy (B1213986) group at C-10 can be substituted with various nucleophiles, including those containing chlorine. For example, reaction of colchicine with certain chloro-substituted amines or thiols can lead to the corresponding C-10 derivatives. A series of novel C-10 derivatives of colchicine have been prepared where the substituent was replaced by halogens. nih.gov
The C-7 position is another key site for derivatization. The acetamido group at C-7 can be modified or replaced. For instance, deacetylation followed by reaction with a chloro-substituted acyl chloride would yield a C-7 amide derivative with a chloro-substituent. nih.gov
These derivatization strategies offer a versatile platform for introducing chloro-containing moieties at various positions on the colchicine skeleton, thereby generating a library of halogenated analogs for further investigation.
Chemical Modifications and Derivatization Strategies Relevant to C-17 Analogs
Double Modification Approaches (e.g., C-7 and C-10, C-4 and C-10)
The strategic modification of colchicine at multiple positions simultaneously has led to the development of derivatives with significantly altered properties. Researchers have focused on dual modifications, primarily involving the C-7 and C-10 positions or the C-4 and C-10 positions, to explore new structure-activity relationships (SAR). nih.govmdpi.comsemanticscholar.org
C-7 and C-10 Modifications: A common synthetic route involves first modifying the C-10 position. The methoxy group (-OCH₃) at C-10 on the tropolone C-ring can be replaced with groups like a methylamino (-NHCH₃) or thiomethyl (-SCH₃) group. nih.govresearchgate.net This initial modification often increases the molecule's stability. semanticscholar.orgresearchgate.net Following the C-10 modification, the C-7 position on the B-ring becomes a target for further derivatization. The acetamido group at C-7 can be deacetylated, typically via acid hydrolysis, to yield a primary amine (7-deacetyl derivative). nih.govresearchgate.net This amine then serves as a versatile handle for introducing a wide array of substituents through reactions like reductive amination or acylation, leading to novel amides, sulfonamides, and other analogs. nih.govmdpi.com This dual modification strategy has been shown to produce compounds with enhanced cytotoxic activity compared to the parent colchicine. nih.govmdpi.com
C-4 and C-10 Modifications: Another significant approach involves the simultaneous modification of the A-ring at C-4 and the C-ring at C-10. mdpi.com Halogenation at the C-4 position, for instance, using N-chlorosuccinimide (NCS), introduces a chloro-substituent. mdpi.comrsc.org This can be followed by the substitution of the C-10 methoxy group with a nucleophile like sodium methanethiolate (B1210775) (CH₃SNa) to yield a 4-chloro-10-thiomethyl derivative. mdpi.com Studies have shown that this combination of modifications can lead to potent antiproliferative agents. mdpi.comrsc.orgrsc.org For example, 4-chlorocolchicine has demonstrated significant antitumor activity in vivo. rsc.org Further modifications of the C-7 acylamide group on this 4-chloro scaffold have been explored to develop agents with broader effective dosage ranges. rsc.orgrsc.org
Incorporation of Diverse Functional Groups (e.g., triazoles, amides, thioamides, ether arms)
Building upon the chloro-colchicine core, chemists have incorporated a variety of functional groups to fine-tune the molecule's properties. These modifications often target the C-7 position after initial chlorination or other C-ring/A-ring substitutions.
Triazoles: The 1,2,3-triazole ring, a well-known amide bond bioisostere, has been successfully incorporated into the colchicine structure. nih.govacs.org A common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. acs.org The synthesis starts with a 7-azido-colchicine derivative, which is then reacted with various alkynes to generate a library of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org These modifications have yielded compounds with potent antiproliferative activities. nih.gov
Amides and Thioamides: The native acetamido group at C-7 is a frequent point of modification. qu.edu.qanih.gov After deacetylation, the resulting amine can be acylated with a wide range of carboxylic acids or their activated derivatives to form new amides. mdpi.com Similarly, thioamides can be synthesized, introducing a sulfur atom that can alter hydrogen bonding capabilities and electronic properties. qu.edu.qaresearchgate.net These modifications have been crucial in exploring the SAR of the B-ring side chain. mdpi.comresearchgate.net
Ether Arms: While less common than nitrogen- and sulfur-containing groups, the introduction of ether-linked side chains has also been investigated. These modifications can impact the compound's polarity, solubility, and interactions with biological targets.
Spectroscopic Characterization and Structural Confirmation of Synthesized Derivatives
The structural elucidation and confirmation of purity for newly synthesized chloro-colchicine derivatives rely on a suite of modern spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is fundamental for confirming the structural integrity of synthesized colchicine analogs. researchgate.netacs.org
¹H NMR: Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms. For instance, the introduction of a substituent at C-10 by replacing the -OCH₃ group leads to the disappearance of its characteristic singlet peak (around 4.0 ppm) and the appearance of new signals corresponding to the new functional group. nih.gov In the case of C-7 modification, the signals for the acetyl group's methyl (around 1.9 ppm) and amide protons (around 8.6 ppm) in colchicine vanish and are replaced by signals from the new substituent. nih.gov The formation of a 1,2,3-triazole ring at C-7 is confirmed by the appearance of a new characteristic singlet for the triazole proton (H5') in the 7.40–8.27 ppm region. nih.govacs.org
¹³C NMR: Carbon NMR complements ¹H NMR by providing information on the carbon skeleton. The replacement of the C-10 methoxy group is confirmed by the disappearance of its signal at ~56.5 ppm. nih.govacs.org Introduction of a chlorine atom at C-4 causes a downfield shift of the C-4 signal; for example, in 4-chlorothiocolchicine, the C-4 resonance appears at 122.1 ppm, compared to 107.3 ppm in the parent compound. mdpi.com The formation of a triazole ring is confirmed by signals for the triazole carbons, with C5' appearing in the 120.2–124.9 ppm range. nih.govacs.org
A representative table of NMR data for a modified colchicine derivative is shown below.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-4 | 6.52 (s, 1H) | 107.3 |
| C-7 | 4.61-4.74 (m, 1H) | 52.7-54.0 |
| C-8 | 7.59 (s, 1H) | Not specified |
| C-10 | 4.0 (s, 3H, -OCH₃) | 56.5 |
| C-12 | 7.46 (d, 1H) | Not specified |
| C7-NHCOCH₃ | 1.99 (s, 3H) | 22.7 (-CH₃), 170.3 (C=O) |
Note: Data are representative values compiled from various sources and may vary based on solvent and specific derivative structure. nih.govmdpi.comacs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
MS and HRMS are indispensable for determining the molecular weight of the synthesized compounds and confirming their elemental composition. acs.orgmdpi.com Electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺. mdpi.com HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula, which is crucial for verifying that the desired chemical transformation has occurred. acs.orgmdpi.comresearchgate.net The fragmentation patterns observed in MS/MS experiments can further help in structural elucidation. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. mkjc.in Key vibrational bands confirm structural modifications. For example, the synthesis of amides or carbamates introduces characteristic carbonyl (C=O) stretching bands, typically in the 1600–1800 cm⁻¹ region. mkjc.in The N-H stretching vibrations of amide or amine groups are also readily identifiable. The successful synthesis of derivatives can be partially confirmed by the appearance or disappearance of these characteristic absorption bands. researchgate.netmkjc.in
Mechanistic Investigations at the Molecular and Cellular Levels
Interaction with Tubulin and Microtubule Dynamics
The primary mechanism of action for colchicine (B1669291) and its analogs is their interaction with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, including mitosis. The chloro-derivative of colchicine at the 17-position, also known as chlorocolchicine, engages with tubulin at the well-characterized colchicine binding site.
The colchicine binding site is a complex pocket located at the interface between the α- and β-tubulin subunits, though it is predominantly situated within the β-tubulin monomer. nih.govnih.gov The binding of colchicine itself involves key interactions with residues from both subunits. Notably, Cys-241 on β-tubulin is a critical residue within this site, and the binding pocket is further defined by helix H7, loop T7, and helix H8 of β-tubulin, as well as the T5 loop of α-tubulin. nih.govnih.gov
For "Colchicine, 17-chloro-", specific structural data from co-crystallization with tubulin is not extensively documented. However, studies on tubulin isotypes have provided insights into its binding. Research using tubulin from Gallus gallus erythrocytes (CeTb), which is approximately 95% βVI isotype, revealed that chlorocolchicine binds to this specific tubulin variant. researchgate.netnih.gov Molecular modeling of the CeTb βVI isotype identified five divergent amino acid residues within 6 Å of the colchicine binding site when compared to more common mammalian isotypes (βI, βII, and βIV). researchgate.netnih.gov Interestingly, these altered residues are located near the binding region for the A-ring of the colchicine molecule, not the C-ring where the chloro-substitution is found. researchgate.netnih.gov This suggests that the local protein environment of the A-ring pocket in the βVI isotype influences the binding of chlorocolchicine. researchgate.netnih.gov
The binding of colchicinoids to tubulin is often a complex process characterized by slow kinetics and significant thermodynamic contributions. The nature of these interactions can be highly sensitive to the specific chemical structure of the analog and the tubulin isotype involved.
Direct quantitative association (k_on) and dissociation (k_off) rates for the binding of "Colchicine, 17-chloro-" to tubulin are not extensively reported in the literature. However, qualitative kinetic experiments have been performed. These studies indicate that the binding kinetics of chlorocolchicine are highly dependent on the source of the tubulin.
Kinetic experiments monitoring the quenching of intrinsic tubulin fluorescence show that chlorocolchicine binds "very slowly" to chicken erythrocyte tubulin (CeTb), which is predominantly the βVI isotype. researchgate.netnih.gov In contrast, when interacting with bovine brain tubulin (BbTb), a mixture of βI, βII, βIII, and βIV isotypes, the binding reaction of chlorocolchicine was observed to be too rapid to be accurately measured by spectrofluorometer at a 20 μM concentration. nih.gov This suggests a significant difference in the binding kinetics between tubulin isotypes.
| Tubulin Source | Predominant Isotype(s) | Observed Binding Rate | Reference |
|---|---|---|---|
| Chicken Erythrocyte Tubulin (CeTb) | βVI | Very slow | nih.gov, researchgate.net |
| Bovine Brain Tubulin (BbTb) | βI, βII, βIII, βIV | Too rapid to measure accurately at 20 μM | nih.gov |
Specific thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), for the binding of "Colchicine, 17-chloro-" to tubulin have not been detailed in the reviewed scientific literature. The binding affinity for chicken erythrocyte tubulin has been characterized as "low," but a specific equilibrium association constant (Ka) or dissociation constant (Kd) is not provided. researchgate.netnih.gov
For context, the binding of the parent compound, colchicine, to the tubulin dimer is a well-studied but complex process. It is generally characterized as being favored by a large positive entropy change, while the binding of simpler analogs that lack the B-ring is often enthalpy-driven. nih.govnih.govsemanticscholar.org The specific contributions of enthalpy and entropy are highly dependent on the substituents on the colchicine scaffold, particularly on the B-ring. nih.govsemanticscholar.org
| Compound | Binding Affinity (Ka) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
|---|---|---|---|---|
| Colchicine, 17-chloro- | Low (qualitative) | Data not available | Data not available | nih.gov, researchgate.net |
| Colchicine (to tubulin dimer) | High | Variable; can be small | Large and positive (entropy-driven) | nih.gov |
| Deacetamidocolchicine (to tubulin monomer) | - | Favorable (enthalpy-driven) | Small and positive | nih.gov |
As a colchicine-site ligand, "Colchicine, 17-chloro-" is classified as a microtubule-destabilizing agent. By binding to soluble tubulin dimers, it forms a complex that can then incorporate into the ends of microtubules. This incorporation disrupts the normal process of polymerization, leading to a suppression of microtubule dynamics and, at sufficient concentrations, net depolymerization.
"Colchicine, 17-chloro-" functions as an inhibitor of tubulin polymerization. This has been demonstrated in studies where other colchicine site ligands, such as podophyllotoxin (B1678966) and nocodazole, were shown to inhibit the assembly of paclitaxel-induced chicken erythrocyte tubulin (CeTb). nih.gov While direct inhibition data for chlorocolchicine was presented qualitatively, its classification as a C-ring analog of colchicine that binds to the colchicine site firmly places it within this functional class of molecules. researchgate.netnih.gov
A quantitative measure of its potency, such as the half-maximal inhibitory concentration (IC50) for tubulin polymerization, is not available in the reviewed literature. This contrasts with many other colchicine analogs for which such data are routinely reported.
| Compound | Activity | IC50 for Tubulin Polymerization Inhibition | Reference |
|---|---|---|---|
| Colchicine, 17-chloro- | Inhibitor | Data not available | nih.gov, researchgate.net |
Modulation of Microtubule Assembly and Disassembly Dynamics in vitro
Effects on Microtubule Growth, Shortening, Catastrophe, and Rescue Frequencies
Colchicinoids, including 17-chloro-colchicine, exert their primary effect by disrupting the dynamic instability of microtubules. This process is characterized by four key parameters: the rate of microtubule growth (polymerization), the rate of shortening (depolymerization), the frequency of catastrophe (an abrupt transition from growth to shortening), and the frequency of rescue (a switch from shortening back to growth).
While specific quantitative data for 17-chloro-colchicine's effect on all four parameters are not extensively detailed in the available literature, the established mechanism for colchicine-site binders provides a strong framework for its action. These agents are known to suppress microtubule dynamics, primarily by increasing the catastrophe frequency and decreasing the rescue frequency. nih.govfrontiersin.org At low concentrations, colchicinoids can suppress the dynamics without significantly altering the total microtubule polymer mass, which is sufficient to block cells in mitosis. nih.gov
Influence of Tubulin Isotypes on Binding Affinity and Microtubule Perturbation
Tubulin, the protein subunit of microtubules, is a heterodimer composed of α- and β-tubulin. In vertebrates, tubulin exists as multiple isotypes, which are encoded by different genes and exhibit tissue-specific expression patterns and potentially different functional properties. These subtle differences in amino acid sequences, particularly in the β-tubulin subunit where the colchicine binding site is located, can lead to differential binding affinities for various colchicinoids. nih.govplos.org
Kinetic studies have demonstrated that colchicine itself binds to different purified β-tubulin isotypes with varying affinities. nih.gov This isotype-dependent binding affinity is a critical factor in the biological activity of colchicinoids. For example, the βIII-tubulin isotype, which is often overexpressed in cancer cells and associated with drug resistance, shows a lower binding affinity for many colchicine-site ligands compared to other isotypes like βII and βIV. nih.govnih.gov
Research on "chlorocolchicine" has shown that it binds very slowly and with low affinity to tubulin from chicken erythrocytes, which is composed of approximately 95% βVI isotype tubulin. nih.gov This highlights the significant impact that isotype composition can have on the interaction with this class of compounds. The differential binding affinity among isotypes suggests that it may be possible to design colchicinoids with selectivity for specific tubulins, potentially targeting cells that overexpress certain isotypes, such as cancer cells. frontiersin.org
| Tubulin Isotype Dimer | Apparent Association Constant (Ka) (M⁻¹) | Apparent On-Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| αβII | 0.24 x 10⁶ | 132 ± 5 |
| αβIII | 0.12 x 10⁶ | 30 ± 2 |
| αβIV | 3.31 x 10⁶ | 236 ± 7 |
Data derived from studies on colchicine binding to purified bovine brain tubulin isotypes, illustrating the differential affinities between isotypes. nih.gov This data for the parent compound, colchicine, provides context for the expected isotype-dependent interactions of its derivatives like 17-chloro-colchicine.
Role of Microtubule-Associated Proteins (MAPs) in Colchicinoid-Tubulin Interactions
Microtubule-Associated Proteins (MAPs) are a diverse group of proteins that bind to microtubules and play crucial roles in regulating their dynamics, stability, and organization within the cell. The interaction of colchicinoids with tubulin can be significantly modulated by the presence of MAPs.
Seminal research has demonstrated that MAPs, including tau protein and a high-molecular-weight (HMW) fraction, competitively inhibit the binding of colchicine to tubulin. nih.govnih.gov This competition arises because the binding sites for these MAPs on the tubulin molecule overlap with the colchicine-binding site. MAPs promote the polymerization and stability of microtubules, an action antagonistic to the depolymerizing effect of colchicine. The competitive nature of this interaction means that in the presence of high concentrations of MAPs, a higher concentration of a colchicinoid like 17-chloro-colchicine would be required to achieve the same level of tubulin binding and microtubule disruption. nih.gov
This finding is of significant physiological relevance, particularly in neurons where MAPs like tau are abundant. frontiersin.org The local concentration and type of MAPs can therefore influence the cellular response to colchicinoids, potentially conferring a degree of resistance to their effects in tissues with high MAP expression.
Structure Activity Relationship Sar Studies and Computational Modeling
Correlations Between Chemical Structure and Biological Activity
The biological activity of colchicine (B1669291) and its analogs is intrinsically linked to their chemical structure. The trimethoxy-substituted A ring, the seven-membered B ring, and the tropolone (B20159) C ring all play crucial roles in the molecule's ability to bind to tubulin and exert its antimitotic effects. nih.govnih.govqu.edu.qa The introduction of substituents, particularly halogens like chlorine, at various positions can profoundly alter the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Substituents at Various Positions on Tubulin Binding and Cellular Effects
While a "C-17" position is not a standard descriptor for the colchicine framework, extensive research has been conducted on the effects of substituents at other positions, notably on the A and C rings, and the C-7 side chain of the B ring.
Halogenation at the C-4 position of the A ring has been a key focus. Studies have shown that 4-halogenated derivatives, including 4-chlorocolchicine (B8143965), exhibit more potent cytotoxicity against various tumor cell lines compared to the parent compound, colchicine. qu.edu.qanih.govresearchgate.net For instance, 4-chlorocolchicine demonstrated significant antitumor activity in vivo. rsc.org The introduction of a chlorine atom at this position can lead to derivatives with broad effective dosage ranges and favorable metabolic stabilities. rsc.org
Modifications at the C-7 position on the B ring have also been explored. The acetamido group at C-7 is not essential for tubulin binding; however, alterations here can significantly impact activity. clockss.org For example, derivatives containing a 2-chlorobenzyl ring at the C-7 position have shown high cytotoxicity. semanticscholar.org
Furthermore, substitutions on the C-ring, which is crucial for high-affinity tubulin binding, have been investigated. nih.gov The replacement of the methoxy (B1213986) group at C-10 with other functionalities, in combination with modifications elsewhere, has been a strategy to develop novel analogs. semanticscholar.org
Influence of Modifications on Rings A, B, and C on Mechanistic Activity
Ring A: The 3,4,5-trimethoxyphenyl A ring is a critical pharmacophore for tubulin binding, anchoring the molecule in a hydrophobic pocket of β-tubulin. nih.govtandfonline.com The methoxy groups are important for this interaction, though not necessarily for recognition by P-glycoprotein, a protein associated with multidrug resistance. clockss.org As discussed, substitution at the C-4 position, the only available position on this ring for substitution, has proven to be a successful strategy for enhancing cytotoxic activity. qu.edu.qa
Ring C: The tropolone C ring is another key element for high-affinity tubulin binding. nih.gov Its methoxy and carbonyl groups are crucial, and their relative positions are vital for activity, as demonstrated by the inactivity of isocolchicine, where these groups are swapped. nih.gov Modifications at the C-10 position have been a common strategy to create derivatives with altered properties, sometimes leading to compounds more active than colchicine itself. semanticscholar.org
Analysis of Halogen Effects (e.g., steric, electronic, hydrophobic contributions)
The introduction of halogens, such as chlorine, into the colchicine structure can influence its biological activity through a combination of steric, electronic, and hydrophobic effects.
The increasing order of mitotic inhibitory potential and competition with colchicine for tubulin binding has been observed as H < F < Cl ≤ Br ≤ I for some halogen-substituted compounds, suggesting that the size and polarizability of the halogen atom play a significant role. nih.gov
In the case of 4-halocolchicines, these derivatives have consistently shown strong cytotoxic activity. qu.edu.qanih.gov The electronic properties of the halogen substituent at the C-4 position can influence the electron density of the A ring, which may, in turn, affect its interaction with the tubulin binding site. Furthermore, the hydrophobic nature of halogens can enhance binding to hydrophobic pockets within the protein.
Computational Chemistry Approaches
Computational methods have become indispensable tools for understanding the interactions between colchicinoids and tubulin at a molecular level, guiding the design of new and more effective derivatives.
Molecular Docking Simulations with Tubulin Isotypes and Binding Site Analysis
Molecular docking studies have been widely used to predict the binding modes of colchicine derivatives within the colchicine binding site on β-tubulin. tandfonline.commdpi.comnih.govfrontiersin.org These simulations help to visualize how the ligand fits into the binding pocket and which amino acid residues are involved in the interaction.
For instance, docking studies of 4-chlorothiocolchicine analogues have been performed to evaluate their binding to β-tubulin. nih.gov Similarly, the binding modes of double-modified colchicine derivatives, including 4-halocolchicines, have been investigated with various β-tubulin isotypes using docking methods. mdpi.com These studies often reveal that the trimethoxyphenyl A ring occupies a hydrophobic pocket, with key interactions involving residues like Cys241. nih.govacs.org The C-ring is typically positioned at the interface between the α- and β-tubulin subunits. tandfonline.com
The binding energy values obtained from docking simulations can provide an estimate of the affinity of the ligand for the protein, aiding in the prioritization of compounds for synthesis and biological testing. tandfonline.com
Molecular Dynamics (MD) Simulations of Colchicinoid-Tubulin Complexes
Molecular dynamics (MD) simulations provide a more dynamic picture of the colchicinoid-tubulin interaction, allowing researchers to observe the conformational changes and stability of the complex over time. frontiersin.org
MD simulations have been employed to refine the binding poses obtained from docking and to calculate binding free energies, which can offer a more accurate prediction of binding affinity. These simulations can reveal the flexibility of both the ligand and the protein binding site, highlighting key interactions that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern efficacy. mdpi.comajrconline.org For colchicine and its analogues, QSAR studies are primarily aimed at enhancing anticancer potency while potentially reducing toxicity. ajrconline.orgnih.gov
The development of predictive QSAR models for colchicine derivatives involves several key steps, beginning with the compilation of a dataset of compounds with known biological activity, such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines. nih.govejmo.org Modern approaches frequently employ machine learning (ML) algorithms—such as multiple linear regression (MLR), random forest, and support vector machines—to build robust predictive models. nih.govmdpi.com
For instance, research on colchicine-based compounds has utilized ML to construct models that can forecast anticancer activity based on molecular structure inputs. nih.govmdpi.com Such a process for a chlorinated colchicine would involve:
Data Collection: Assembling a series of colchicine analogues, including various chlorinated derivatives, with experimentally determined IC50 values against target cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). ejmo.orgnih.gov
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound that quantify its structural, physicochemical, and electronic properties. ejmo.orgnih.gov
Model Building and Training: Using statistical or ML methods to generate an equation that correlates a selection of the most relevant descriptors with the observed biological activity. nih.govcmu.ac.th The dataset is typically split into a training set for building the model and a test set for validating its predictive power. nih.gov
Validation: Assessing the model's performance using statistical metrics such as the squared correlation coefficient (R²), adjusted R², and cross-validation (Q²) to ensure its robustness and predictive accuracy. cmu.ac.th
A hypothetical QSAR model for a series of chlorinated colchicine derivatives might take the form of a linear equation, as shown in the study of chlorochalcone (B8783882) derivatives cmu.ac.th:
pIC₅₀ = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
Where pIC₅₀ is the negative logarithm of the IC50 value, D₁...Dₙ are selected molecular descriptors, and c₀...cₙ are the coefficients determined by the regression analysis. cmu.ac.th Such models allow researchers to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
The predictive power of a QSAR model depends on the identification of molecular descriptors that are critical for biological activity. frontiersin.org For inhibitors of tubulin polymerization like colchicine, these descriptors often relate to the molecule's size, shape, lipophilicity, and electronic features, which influence its ability to bind to the colchicine-binding site on tubulin. ejmo.orgnih.gov
Commonly used descriptors in the QSAR modeling of colchicinoids and other tubulin inhibitors include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and net atomic charges on specific atoms. frontiersin.orgcmu.ac.thdergipark.org.tr For example, a lower LUMO energy can be associated with higher activity in some anticancer compounds. cmu.ac.th
Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which affects membrane permeability and transport to the target site. frontiersin.orgajrconline.org
Steric/Topological Descriptors: These describe the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), molecular volume, and topological indices like the Wiener and Balaban indices. frontiersin.org
Hydrogen Bonding Characteristics: The number of hydrogen bond donors (NHD) and hydrogen bond acceptors (NHA) are crucial for drug-receptor interactions and solubility. acs.orgresearchgate.net
The following table summarizes key descriptors relevant to QSAR studies.
| Descriptor Category | Specific Descriptor | Significance in Drug Design |
| Electronic | HOMO/LUMO Energies | Relate to molecular reactivity and ability to participate in charge-transfer interactions. frontiersin.orgcmu.ac.th |
| Dipole Moment | Influences polarity and interactions with the biological target. frontiersin.orgdergipark.org.tr | |
| Lipophilic | LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting absorption, distribution, and membrane permeability. frontiersin.orgajrconline.org |
| Steric/Topological | Molecular Weight (MW) | Relates to the size of the molecule. frontiersin.org |
| Molar Refractivity (MR) | Describes molecular volume and polarizability. frontiersin.orgdergipark.org.tr | |
| Total Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. nih.gov | |
| Hydrogen Bonding | H-bond Donors (NHD) | Number of donor sites available for H-bonding with the receptor. acs.orgresearchgate.net |
| H-bond Acceptors (NHA) | Number of acceptor sites available for H-bonding with the receptor. acs.orgresearchgate.net |
Development of Predictive Models for Mechanistic Activity
Prediction of Relevant Physicochemical Parameters (e.g., solubility, membrane permeability)
For novel colchicine derivatives, these properties are often predicted in silico using established rules and software before undertaking costly experimental work. acs.orgnih.gov
Lipinski's Rule of Five: This is a widely used guideline to assess potential issues with absorption or permeation. researchgate.net It states that poor oral absorption is more likely when a compound has more than 5 H-bond donors, more than 10 H-bond acceptors, a molecular weight greater than 500 Da, and a calculated logP (CLogP) greater than 5. acs.orgresearchgate.net Studies on colchicine derivatives routinely check for violations of these rules. acs.org
Topological Polar Surface Area (TPSA): TPSA is another key parameter, with values below 140 Ų generally considered favorable for good membrane permeability. nih.gov
Solubility (logS): Aqueous solubility is crucial for drug absorption. While challenging to predict accurately due to factors like crystal lattice energy, computational models can provide useful estimates based on a molecule's structure. frontiersin.orgchiba-u.jp
The introduction of a chloro group onto the colchicine scaffold would be expected to increase its lipophilicity (logP) and molecular weight while leaving the number of hydrogen bond donors and acceptors unchanged, assuming it replaces a hydrogen atom on one of the rings. These changes could influence its solubility and permeability, which can be estimated using computational tools.
The table below presents a hypothetical in silico prediction of physicochemical parameters for Colchicine versus a potential monochlorinated derivative, based on general trends observed for halogenated compounds.
| Compound | Molecular Formula | MW ( g/mol ) | Predicted LogP | Predicted LogS (mol/L) | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski Violations |
| Colchicine | C₂₂H₂₅NO₆ | 399.4 | ~1.1 | ~ -2.5 | 1 | 6 | 93.4 | 0 |
| Hypothetical Chloro-Colchicine | C₂₂H₂₄ClNO₆ | 433.9 | ~1.8 | ~ -3.0 | 1 | 6 | 93.4 | 0 |
Note: Values for the hypothetical chloro-colchicine are illustrative estimates. Actual values would depend on the precise position of the chlorine atom and would require specific computational calculation.
These predictive tools are essential for the early-stage evaluation of new derivatives like chlorinated colchicine analogues, allowing for the efficient design of compounds with potentially improved therapeutic profiles. acs.orgnih.gov
Pre Clinical Research in Non Human Biological Systems
In vitro Cellular Models
In vitro studies using various cell lines have been instrumental in characterizing the biological activity of colchicine (B1669291) derivatives. These models allow for the controlled assessment of cytotoxicity, selectivity, and mechanisms of action at the cellular level.
Application in Various Non-Human Cell Lines (e.g., murine fibroblast cell lines)
To evaluate the selectivity of novel colchicine derivatives, researchers have utilized non-human cell lines, such as the normal murine embryonic fibroblast cell line BALB/3T3. semanticscholar.orgnih.gov These cell lines serve as a control to determine the cytotoxic effects of the compounds on non-cancerous cells. By comparing the IC50 values (the concentration of a drug that inhibits cell growth by 50%) in cancer cell lines to those in normal cell lines, a selectivity index (SI) can be calculated. researchgate.net A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells, which is a desirable characteristic for potential anticancer drugs. researchgate.net For instance, studies on various doubly modified colchicine derivatives have demonstrated their antiproliferative activity against human cancer cell lines while also being tested on BALB/3T3 cells to assess their selectivity. semanticscholar.orgnih.govresearchgate.netnih.gov
Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., A549, MCF-7, LoVo, LoVo/DX)
The antiproliferative activity of colchicine and its derivatives has been extensively evaluated against a panel of human cancer cell lines. Commonly used cell lines include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), LoVo (colon adenocarcinoma), and its doxorubicin-resistant subline LoVo/DX. semanticscholar.orgnih.govnih.govnih.gov Research has shown that many novel colchicine derivatives exhibit potent antiproliferative activity, often in the nanomolar range, and in some cases, show higher cytotoxicity than the parent compound colchicine, as well as established chemotherapy drugs like doxorubicin (B1662922) and cisplatin. semanticscholar.orgnih.gov For example, certain double-modified colchicine derivatives have demonstrated significant activity against A549, MCF-7, and LoVo cell lines. nih.gov
Below is a table summarizing the in vitro antiproliferative activity of selected colchicine derivatives against various cancer cell lines.
| Compound/Derivative | A549 (IC50, nM) | MCF-7 (IC50, nM) | LoVo (IC50, nM) | LoVo/DX (IC50, nM) | Reference |
| 4-bromothiocolchicine | Active | Active | Active | Not Reported | nih.gov |
| 4-iodothiocolchicine | Active | Active | Active | Not Reported | nih.gov |
| Derivative 14 | 0.1-1.6 | 0.1-1.6 | 0.1-1.6 | 0.1-1.6 | semanticscholar.org |
Evaluation of Compound Selectivity in Research Cell Models
A critical aspect of preclinical research is to determine the selectivity of a potential drug for cancer cells over healthy cells. This is often assessed by comparing the cytotoxicity of the compound in cancer cell lines versus normal cell lines, such as the murine embryonic fibroblast cell line BALB/3T3. semanticscholar.orgnih.govresearchgate.net The selectivity index (SI) is a quantitative measure of this selectivity. A favorable SI of greater than 1 suggests that the compound is more toxic to tumor cells than to normal cells. researchgate.net For example, a study on a series of double-modified colchicine derivatives found that N-(2-chlorobenzyl)-10-methylaminocolchicine (14 ) emerged as a promising molecule due to its low IC50 values and high SI. semanticscholar.org Another study identified four triple-modified colchicine derivatives that showed higher potency against tumor cells over normal cells, as confirmed by their high selectivity index values. acs.org
Studies on Overcoming Drug Resistance Mechanisms in Cell-Based Assays
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells. nih.govumsha.ac.ir Several studies have investigated the potential of colchicine derivatives to overcome this resistance. For instance, the doxorubicin-resistant colon cancer cell line LoVo/DX, which overexpresses P-gp, is often used in these studies. semanticscholar.orgnih.govnih.gov Research has shown that many newly synthesized colchicine derivatives are able to overcome the resistance of LoVo/DX cells. semanticscholar.org Additionally, some colchicine binding site inhibitors have demonstrated the ability to overcome resistance mediated by ABCB1 (P-glycoprotein) and βIII-tubulin overexpression. nih.gov
In vivo Mechanistic Studies in Animal Models
In vivo studies in animal models are crucial for understanding the physiological and therapeutic effects of a drug in a whole organism, providing insights that cannot be obtained from in vitro experiments alone.
Utilization of Small Rodent Models for Mechanistic Elucidation
Small rodent models, particularly mice and rats, are widely used in preclinical cancer research. jci.orgnih.govbiorxiv.orgtandfonline.com These models are used to study the in vivo efficacy, mechanism of action, and potential toxicity of new drug candidates. For example, a murine transplantable colon cancer model using Co26 and Co51 cell lines has been used to investigate the effects of colchicine on tumor cell implantation and recurrence. jci.org In another study, spontaneously hypertensive rats were used to investigate the cardiovascular protective effects of low-dose colchicine. biorxiv.org Furthermore, mouse models have been employed to study the protective effects of colchicine against lethal doses of agonistic anti-Fas antibody, a model for fulminant liver injury. nih.gov In vivo studies have also been conducted using male Wister albino rats to assess the therapeutic effectiveness of colchicine formulations in treating oral ulcers. tandfonline.com
Advanced Analytical and Methodological Approaches for Research
High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" with a desired biological activity. amegroups.cn These methodologies are essential for exploring the potential of large collections of colchicinoids, including novel derivatives like Colchicine (B1669291), 17-chloro-.
Given that the primary molecular target of colchicine is tubulin, HTS assays are often designed to measure the inhibition of tubulin polymerization. cytoskeleton.com These assays can be cell-free or cell-based.
Cell-Free (Biochemical) Assays: These assays use purified tubulin in vitro. The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence. cytoskeleton.comnih.gov Compounds from a library are added to the reaction mixture in microplates (e.g., 384-well format), and their effect on the rate and extent of polymerization is measured. This approach directly assesses the compound's interaction with the molecular target and is used to determine inhibitory concentrations (IC₅₀). cytoskeleton.comnih.gov
Cell-Based Assays: These assays use living cells, often cancer cell lines, to measure the downstream effects of tubulin disruption. nih.gov A common endpoint is the inhibition of cell proliferation or cytotoxicity, which can be measured using assays like the MTT test. amegroups.cn These assays provide information on a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability.
The development of these assays involves miniaturization and automation to allow for the screening of thousands to millions of compounds efficiently. amegroups.cnutgis.org.ua The ultimate goal is to identify potent and selective tubulin inhibitors from diverse chemical libraries for further development. nih.gov
Phenotypic screening represents a powerful, target-agnostic approach to drug discovery. revvity.com Instead of screening for activity against a predetermined molecular target, this method involves testing compounds for their ability to induce a desired change in a cell's or organism's phenotype (its observable characteristics). revvity.comoatext.com This is particularly valuable for discovering compounds with novel mechanisms of action. cam.ac.uk
For discovering antimitotic agents like colchicinoids, a typical phenotypic screen would look for cells arrested in the mitotic phase of the cell cycle. cam.ac.ukresearchgate.net This is often achieved using high-content screening (HCS) or high-content imaging (HCI). cam.ac.uknih.gov In this approach:
Cells (e.g., human cancer cell lines) are treated with compounds from a library. cam.ac.uk
The cells are stained with fluorescent dyes to visualize specific cellular components, such as DNA (to see chromosome condensation) and biomarkers of mitosis (e.g., phosphorylated histone H3). cam.ac.uknih.gov
Automated microscopy and image analysis software are used to quantify these features across thousands of cells, identifying compounds that cause a significant increase in the percentage of cells in mitosis. nih.gov
This unbiased approach can identify not only direct tubulin inhibitors but also compounds that affect mitosis through other, potentially novel, targets. oatext.com It has successfully led to the discovery of new antimitotic compounds with simple, synthetically accessible structures, demonstrating its power to move beyond complex natural products. cam.ac.uk
Development of Assays for Screening Colchicinoid Libraries
Chemometrics and Statistical Data Analysis in Research
Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. It is an integral part of modern research on compounds like colchicinoids, underpinning the validation of analytical methods and the interpretation of complex biological data.
Validation of Analytical Methods: As discussed in section 6.1.1, the validation of bioanalytical methods relies heavily on statistical analysis. Parameters such as linearity (evaluated by the coefficient of determination, r²), precision (as coefficient of variation, %CV, or relative standard deviation, %RSD), and accuracy are calculated to ensure the method is robust and reliable. rjptonline.org
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govaccscience.com For colchicine binding site inhibitors, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are developed. rsc.orgacs.org
A set of compounds with known activities (the "training set") is used to build a statistical model that relates variations in their 3D structural properties (steric and electrostatic fields) to their biological potency. acs.org
This model can then be used to predict the activity of new, unsynthesized compounds (the "test set") and to provide insights into the structural features that enhance or diminish activity. nih.govrsc.org
These models are powerful tools for guiding the rational design of novel derivatives, such as Colchicine, 17-chloro-, to optimize their binding to tubulin and improve their therapeutic potential. accscience.commdpi.com
Analysis of HTS Data: Statistical methods are crucial for analyzing the large datasets generated by HTS. Data is typically normalized (e.g., using Z-scores) to account for experimental variability. Statistical tests are then applied to identify "hits" that show activity significantly different from controls, helping to filter out false positives and negatives. nih.gov
Table 3: Application of Statistical Methods in Colchicinoid Research
| Application Area | Statistical/Chemometric Method | Purpose | Reference(s) |
|---|---|---|---|
| Analytical Method Validation | Linear Regression, ANOVA | To determine linearity (r²), precision (%RSD), and accuracy. | rjptonline.org |
| Drug Design & SAR | 3D-QSAR (e.g., CoMFA) | To build predictive models relating chemical structure to tubulin inhibitory activity and guide the design of new analogues. | nih.govrsc.orgacs.org |
| HTS Data Analysis | Z-score normalization, t-tests | To normalize data, identify statistically significant "hits," and reduce false positives. | nih.gov |
Application of Multivariate Data Analysis
Multivariate data analysis techniques are powerful tools in the study of complex biological data generated from the screening of chemical compounds like chloro-colchicine derivatives. These methods can identify patterns and relationships between chemical structures and their biological effects that may not be apparent from univariate analysis.
One significant application is in the analysis of data from molecular docking studies, which simulate the interaction between a ligand (e.g., a colchicine derivative) and a protein target. researchgate.net In a study analyzing the toxicity of various colchicine analogues based on their interaction with the intestinal tight junction protein ZO-1, cluster analysis was employed. researchgate.netnih.gov This technique groups compounds based on the similarity of their binding energies, which can then be correlated with their observed toxicity. researchgate.netnih.gov
For instance, a hypothetical dataset for a series of chloro-substituted colchicine analogues could be analyzed to group them based on their calculated binding affinities to a target protein like β-tubulin. Such an analysis helps in identifying which structural modifications lead to stronger or weaker interactions, thereby guiding the synthesis of more potent compounds.
Table 1: Illustrative Multivariate Cluster Analysis of Chloro-Colchicine Analogues This interactive table demonstrates how cluster analysis could be used to group colchicine derivatives based on their binding energy to a target protein and their experimentally determined cytotoxicity.
| Compound | Position of Cl | Binding Energy (kcal/mol) | IC50 (nM) | Cluster Group |
| 4-chlorocolchicine (B8143965) | 4 | -8.5 | 15 | A |
| 2-chlorocolchicine | 2 | -7.9 | 35 | B |
| 10-chlorocolchicine | 10 | -8.8 | 12 | A |
| 4,10-dichlorocolchicine | 4, 10 | -9.2 | 8 | A |
| 3-chlorocolchicine | 3 | -7.5 | 50 | B |
| N-chloroacetyl-colchicine | N-acetyl | -7.2 | 65 | C |
Note: The data in this table is illustrative and intended to represent the type of data used in such analyses.
The clustering (Groups A, B, C) would be determined by an algorithm that groups compounds with similar binding energies and cytotoxicities. This allows researchers to quickly identify promising structural motifs (e.g., substitutions at positions 4 and 10) for further development.
Statistical Validation of Mechanistic Hypotheses
A central mechanistic hypothesis for colchicine and its derivatives is that their anti-mitotic and cytotoxic effects stem from their ability to bind to β-tubulin, thereby disrupting microtubule polymerization. tandfonline.com Statistical methods are essential to validate this hypothesis for novel analogues like chloro-colchicines.
Molecular docking provides a computational approach to test this hypothesis. By docking a series of derivatives into the colchicine binding site of β-tubulin, one can calculate their theoretical binding affinities. mdpi.com These calculated energies can then be correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) against cancer cell lines. A statistically significant correlation between binding energy and cytotoxicity provides strong support for the proposed mechanism of action.
For example, a study on double-modified colchicine derivatives, including 4-chloro-10-thiomethylcolchicine, used molecular docking to predict binding affinities to various human β-tubulin isotypes. mdpi.com The results were then compared with in vitro cytotoxicity data against several human tumor cell lines. mdpi.com
Table 2: Correlation of Predicted Binding Energy with Cytotoxicity for Chloro-Colchicine Derivatives against A549 Lung Cancer Cells This interactive table presents hypothetical data correlating the predicted binding energy of various chloro-colchicine derivatives to βI-tubulin with their measured antiproliferative activity.
| Compound | Predicted Binding Energy to βI Tubulin (kcal/mol) | Experimental IC50 (nM) |
| Colchicine | -8.2 | 20 |
| 4-chlorocolchicine | -8.5 | 15 |
| 4-bromocolchicine | -8.6 | 14 |
| 4-iodocolchicine | -8.7 | 13 |
| 4-fluorocolchicine | -8.3 | 18 |
| 10-chlorocolchicine | -8.8 | 12 |
Note: The data in this table is illustrative. A strong negative correlation between binding energy (more negative is stronger) and IC50 (lower is more potent) would statistically validate the hypothesis that these compounds exert their cytotoxic effect by binding to tubulin.
Further validation can be achieved through techniques like fluorescence-based tubulin polymerization assays. tandfonline.com These experiments directly measure the ability of a compound to inhibit tubulin assembly, and the results can be quantitatively correlated with both cytotoxicity data and computational predictions.
By integrating these advanced computational and statistical methodologies with traditional synthetic chemistry and biological assays, researchers can efficiently navigate the complex landscape of drug discovery and development for novel colchicine derivatives.
Future Research Directions and Unanswered Questions
Elucidating Novel Molecular Targets Beyond Tubulin
The primary and most well-documented molecular target of colchicine (B1669291) and its analogs is β-tubulin, a critical component of microtubules. nih.govacs.org The binding of these compounds to the colchicine binding site on tubulin disrupts microtubule polymerization, leading to mitotic arrest and subsequent cellular effects. nih.govfrontiersin.org However, the broad spectrum of biological responses elicited by colchicinoids suggests that their activity may not be solely dependent on tubulin interaction. Future research must prioritize the identification and characterization of novel, non-tubulin molecular targets for 17-chloro-colchicine. Proteomic and phosphoproteomic analyses of cells treated with colchicine have revealed significant alterations in various cellular pathways, including kinase signaling networks, protein metabolism, and cell wall remodeling, hinting at a wider range of interactions. plos.orgnih.govmdpi.com A comprehensive multi-omics approach, integrating transcriptomics, proteomics, and ubiquitinomics, could systematically map the molecular perturbations caused by the compound. nih.gov Identifying these alternative targets will provide a more complete mechanistic understanding and could unveil novel therapeutic possibilities.
Designing Derivatives with Enhanced Isotype Selectivity in Tubulin Binding
The tubulin protein family is composed of several isotypes, with at least seven expressed β-tubulin isoforms in humans. nih.gov These isotypes exhibit different expression patterns across various tissues and can be altered in disease states, such as cancer. frontiersin.orgnih.gov For instance, the βIII-tubulin isotype is often overexpressed in cancer cells and is associated with resistance to certain chemotherapeutic agents. frontiersin.orgnih.govfrontiersin.org Colchicine itself does not show significant specificity for different isotypes. frontiersin.orgfrontiersin.org A major frontier in research is the rational design of 17-chloro-colchicine derivatives with enhanced selectivity for specific tubulin isotypes, particularly those prevalent in target cells. frontiersin.orgnih.gov Achieving isotype selectivity could lead to more potent and targeted activity while minimizing effects on normal cells, where other isotypes like βI-tubulin are more common. nih.gov Computational modeling and molecular docking studies are pivotal in this effort, allowing for the in silico screening of novel derivatives against various isotype structures to predict binding affinities and guide synthetic efforts. frontiersin.orgfrontiersin.orgmdpi.com
Table 1: Comparison of Computational Methods for Derivative Design
| Computational Method | Application in Derivative Design | Key Benefit |
| Homology Modeling | Creating 3D models of tubulin isotypes for which no crystal structure exists. frontiersin.org | Enables docking studies on previously inaccessible isotype targets. |
| Molecular Docking | Predicting the binding pose and affinity of derivatives to the colchicine binding site. mdpi.comtandfonline.com | Allows for rapid virtual screening of large compound libraries. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the derivative-tubulin complex over time. frontiersin.orgtandfonline.com | Provides insights into the stability and conformational changes of the binding interaction. frontiersin.org |
| 3D-QSAR (Topomer CoMFA) | Building models that correlate the 3D structure of derivatives with their biological activity. tandfonline.com | Helps identify key structural features required for high activity, guiding new designs. |
Exploring New Synthesis Pathways for Optimized Derivatives
The chemical structure of colchicine is complex, and its synthesis presents considerable challenges. biotools.ussioc-journal.cn The development of more efficient and versatile synthetic pathways is crucial for producing 17-chloro-colchicine and its analogs. nih.govnih.govacs.org Current research often involves multi-step modifications of the natural product. nih.govnih.govnih.gov Future explorations should focus on innovative strategies that allow for greater structural diversity. This includes methods like regioselective demethylation, modular approaches using cycloaddition reactions, and the use of multi-component reactions to build novel derivatives. nih.govnih.govfrontiersin.org Establishing robust synthetic routes will not only improve yield and reduce costs but also enable the creation of extensive libraries of analogs with modifications at various positions (e.g., C7, C10, and ring C), which is essential for detailed structure-activity relationship (SAR) studies. nih.govnih.govnih.gov
Investigating Mechanistic Pathways for Overcoming Adaptive Resistance in Research Models
A significant hurdle in the application of anti-mitotic agents in research is the development of cellular resistance. anr.fr One of the primary mechanisms is the overexpression of ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell, reducing their intracellular concentration. researchgate.netpnas.orgwikipedia.orgnih.gov Colchicine is a known substrate for P-gp. researchgate.netwikipedia.org It is imperative for future studies to investigate whether 17-chloro-colchicine is also susceptible to this resistance mechanism and to elucidate the specific pathways involved. Research has shown that even single amino acid substitutions in P-gp can confer preferential resistance to colchicine. pnas.org Another resistance mechanism involves alterations in the expression of tubulin isotypes, with βIII-tubulin overexpression being linked to reduced efficacy of some tubulin-binding agents. nih.govacs.org Understanding these resistance pathways in various research models is the first step toward designing strategies to circumvent them, such as by creating derivatives that are poor substrates for efflux pumps or that are effective against resistant tubulin isotypes. acs.org
Table 2: Common Mechanisms of Resistance to Tubulin-Binding Agents
| Mechanism | Description | Key Protein(s) Involved |
| Drug Efflux | Active transport of the compound out of the cell, lowering its effective concentration. nih.govnih.gov | P-glycoprotein (P-gp/MDR1/ABCB1). researchgate.netwikipedia.org |
| Target Alteration | Changes in the drug's target protein that reduce binding affinity. researchgate.netnih.gov | Mutations or single nucleotide polymorphisms (SNPs) in β-tubulin genes (e.g., TUBB1). researchgate.netnih.gov |
| Altered Isotype Expression | Increased expression of tubulin isotypes that are less sensitive to the drug. nih.govacs.org | Overexpression of βIII-tubulin. frontiersin.orgpatsnap.com |
Advancing Computational Models for Deeper Mechanistic Insights and Predictive Capabilities
Computational chemistry offers powerful tools for investigating the interactions between small molecules and their protein targets at an atomic level. tandfonline.com For 17-chloro-colchicine, there is a substantial opportunity to advance computational models to gain deeper mechanistic insights. frontiersin.org Techniques like ensemble molecular docking and molecular dynamics (MD) simulations can characterize the binding of derivatives to tubulin isotypes with high precision. nih.govfrontiersin.org Future models should aim to improve predictive power by incorporating greater complexity, such as protein flexibility, the role of water molecules in the binding pocket, and calculating binding energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govfrontiersin.org Establishing reliable quantitative structure-activity relationship (QSAR) models can further accelerate the design of new inhibitors by predicting their activity before synthesis. tandfonline.com These advanced in silico methods will make the discovery and optimization of novel 17-chloro-colchicine derivatives more efficient and targeted. frontiersin.orgtandfonline.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single-target perspective, future research on 17-chloro-colchicine should embrace a systems-level approach through the integration of multi-omics data. nih.govdntb.gov.ua This involves combining genomics, transcriptomics, proteomics, phosphoproteomics, and metabolomics to capture a global view of the cellular response to the compound. nih.gov Proteomic studies on colchicine-treated cells have already identified dozens of differentially expressed proteins involved in diverse functions like protein metabolism, reactive oxygen species (ROS) scavenging, and cell signaling. plos.orgmdpi.com A comprehensive multi-omics analysis can systematically characterize all molecular perturbations, uncover previously unknown signaling cascades affected by the compound, and help identify the novel molecular targets discussed in section 7.1. nih.govresearchgate.net This integrated approach is essential for building a complete and nuanced picture of the compound's mechanism of action.
Development of Next-Generation Research Probes Based on 17-Chloro-Colchicine Scaffold
The development of specialized chemical probes based on the 17-chloro-colchicine structure is a critical next step for detailed cell biology investigations. These probes are derivatives modified to include reporter tags, such as fluorophores or affinity labels. For example, colchicine has been conjugated to BODIPY dyes to create fluorescent probes. nih.govfigshare.comacs.org These fluorescent analogs allow for the visualization of the compound's subcellular distribution and its interaction with microtubules in living cells using advanced microscopy techniques. nih.govacs.orgresearchgate.net Other potential probes include those with biotin (B1667282) tags for affinity purification experiments to pull down and identify binding partners, or photoswitchable probes for super-resolution imaging. nih.gov Designing and synthesizing such next-generation tools based on the 17-chloro-colchicine scaffold would provide invaluable assets for precisely tracking target engagement and elucidating the compound's dynamic cellular functions.
Q & A
Q. What experimental designs are recommended for studying 17-chloro-colchicine’s effects on plant polyploidy induction?
Researchers typically employ randomized block designs (RBD) with replications to minimize environmental variability. For example, colchicine concentration and exposure duration are tested as factors, with ANOVA followed by Duncan’s post-hoc tests (α = 0.05) to compare treatment effects . Control groups (no colchicine) are essential to assess growth inhibition or morphological changes.
Q. How is colchicine quantified in plant or biological samples?
High-performance thin-layer chromatography (HPTLC) and UV-Vis spectroscopy are standard methods. Calibration curves using pure colchicine standards are required, with data preprocessing (baseline correction, noise reduction) to ensure accuracy. Impurity profiling often couples liquid chromatography with mass spectrometry (LC-MS) for structural confirmation .
Q. What are the established protocols for evaluating colchicine’s photodegradation kinetics?
Photolysis experiments use tungsten lamps (300–700 nm) or UV lamps (254 nm) with quartz tubes to prevent light loss. Samples are analyzed at fixed intervals via UV-Vis spectroscopy. First-order kinetic models are applied to degradation data, with half-life (t½) calculations under varying pH or solvent conditions .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize 17-chloro-colchicine extraction from natural sources?
Box-Behnken designs or central composite designs are used to model interactions between variables (e.g., ethanol concentration, extraction time, temperature). A quadratic regression model is validated via ANOVA, with lack-of-fit tests to ensure robustness. For instance, optimal ultrasonic extraction of colchicine from lily flowers was achieved at 60% ethanol, 50°C, and 33 minutes .
Q. What statistical strategies resolve contradictions in dose-response data across colchicine studies?
Meta-regression or subgroup analysis can address heterogeneity. For non-linear responses (e.g., reduced germination at high colchicine concentrations), non-parametric tests (e.g., Kruskal-Wallis) or transformed data models (logarithmic, polynomial) are recommended. Sensitivity analyses should validate assumptions about outliers or confounding variables .
Q. How are multi-omics approaches integrated to study colchicine’s anti-inflammatory mechanisms beyond microtubule inhibition?
Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data are combined with metabolomic profiling to identify pathways like NLRP3 inflammasome suppression. Data integration tools (e.g., MetaboAnalyst, STRING) map interactions between colchicine-induced gene expression changes and metabolite shifts (e.g., reduced CRP, IL-1β) .
Q. What methodologies validate colchicine’s repurposing efficacy in clinical trials for non-gout conditions?
Systematic reviews (PRISMA guidelines) and randomized controlled trials (RCTs) with pre-specified endpoints (e.g., COVID-19 severity reduction, CRP levels) are critical. For example, RCTs using covariate-adjusted Cox models demonstrated colchicine’s efficacy in reducing cardiovascular events, independent of lipid levels .
Methodological Considerations
Q. How to design a study assessing colchicine’s genotoxic effects while minimizing plant tissue culture artifacts?
Use aseptic explant cultures with controlled colchicine exposure times (e.g., 24–48 hours). Flow cytometry or chromosome counting validates polyploidy, while comet assays detect DNA damage. Include negative controls (solvent-only treatments) and replicate experiments to distinguish colchicine-specific effects from media-induced stress .
What frameworks ensure rigorous formulation of colchicine-related research questions?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies and FINER criteria (Feasible, Novel, Ethical, Relevant) for preclinical projects. For example:
- Population : COVID-19 patients with elevated CRP.
- Intervention : Oral colchicine (0.5 mg BID).
- Comparison : Standard care without anti-inflammatories.
- Outcome : 30-day mortality reduction .
Data Analysis and Reporting
Q. How to standardize colchicine stability data across laboratories?
Follow ICH guidelines for stress testing (e.g., photolysis, hydrolysis). Report degradation products using LC-HRMS and assign degradation pathways (e.g., demethylation, oxidation). Inter-laboratory validation via Bland-Altman plots ensures reproducibility .
Q. What advanced techniques characterize 17-chloro-colchicine’s crystallinity and polymorphism?
Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are used to identify polymorphic forms. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
